3-([1-(Bromomethyl)cyclopropyl]methyl)furan
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Overview
Description
3-([1-(Bromomethyl)cyclopropyl]methyl)furan is an organic compound characterized by a furan ring substituted with a bromomethyl cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation can lead to the formation of furan-2,5-dione derivatives.
- Reduction results in the formation of cyclopropylmethyl furan derivatives.
Scientific Research Applications
3-([1-(Bromomethyl)cyclopropyl]methyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the furan ring.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the cyclopropylmethyl group.
Bromomethyl furan: Similar structure but without the cyclopropyl group.
Uniqueness: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is unique due to the combination of the bromomethyl cyclopropyl group and the furan ring, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
The compound 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is a derivative of furan, which is a five-membered aromatic ring containing oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₈H₉BrO
- Molecular Weight : 201.06 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound allows for specific interactions with biological targets.
Antimicrobial Activity
Studies have shown that furan derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The bromomethyl group enhances the electrophilic nature of the compound, potentially increasing its reactivity with microbial targets.
Anticancer Potential
Furan derivatives are also explored for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.
The mechanism by which This compound exerts its biological effects is not fully understood but may involve:
- Interaction with DNA : Some furan derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of furan derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
Furan | Antimicrobial | DNA intercalation |
2-Methylfuran | Anticancer | Enzyme inhibition |
5-Bromo-2-furan | Antifungal | Reactive oxygen species generation |
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H11BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI Key |
ZVBHZMCGGPKWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=COC=C2)CBr |
Origin of Product |
United States |
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